1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea
Description
1-(4-Chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is a synthetic urea derivative characterized by a 4-chlorophenyl group and a 1,4-dioxaspiro[4.5]decane moiety linked via a methylurea bridge.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-12-4-6-13(7-5-12)19-15(20)18-10-14-11-21-16(22-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGWTFIFVKEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with 1,4-dioxaspiro[4.5]decane-2-carboxaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume of reactants. Purification steps, such as recrystallization or column chromatography, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound carbonyl derivatives.
Reduction: Production of corresponding amine derivatives.
Substitution: Formation of various substituted derivatives of the compound.
Scientific Research Applications
1-(4-Chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea with analogous compounds reported in the literature, focusing on structural variations and inferred pharmacological implications.
Diazaspiro Decane Diones (Compounds 13 and 14)
- Structure : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its 3-chlorophenyl analog (14) feature a diazaspiro[4.5]decane core instead of the dioxaspiro system. Both include piperazine and propyl linkers, absent in the target compound .
- Key Differences :
- The urea group in the target compound is replaced by a diketopiperazine (2,4-dione) in 13 and 13.
- The 4-chlorophenyl substituent in the target compound contrasts with the 3-chlorophenyl or phenyl groups in 14 and 13, respectively.
- Implications : The diketopiperazine moiety may reduce metabolic stability compared to urea, while the piperazine-propyl chain could enhance solubility or receptor affinity.
1-[4-(Spiro-Pyrazolopyrimidinyl)Phenyl]-3-Methylurea
- Structure : This compound (from ) shares the urea backbone and 1,4-dioxaspiro[4.5]decane system but incorporates a pyrazolo[3,4-d]pyrimidine core and an 8-oxa-3-azabicyclo[3.2.1]octane substituent .
- The bicyclic 8-oxa-3-azabicyclo[3.2.1]octane group may alter steric bulk and hydrogen-bonding capacity compared to the simpler 4-chlorophenyl group.
- Implications : The extended aromatic system could improve target specificity but reduce bioavailability due to increased molecular weight.
Spirocyanopropanenitrile Derivatives (10g and 11g)
- Structure: These enantiomers feature a 1,4-dioxaspiro[4.5]decane system but lack a urea group. Instead, they possess a cyano and hydroxy group on a propanenitrile backbone, with p-tolyl and phenyl substituents .
- The p-tolyl group introduces a methyl substituent, differing from the electron-withdrawing chlorine in the target compound.
- Implications: The cyano group may confer electrophilic reactivity, while the hydroxyl group could enhance solubility but reduce metabolic stability.
Discussion of Comparative Pharmacological Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets compared to the p-tolyl group in 10g/11g or the unsubstituted phenyl in 13 .
- Spirocyclic Systems : The 1,4-dioxaspiro[4.5]decane in the target compound and ’s derivative likely improves conformational rigidity and metabolic resistance compared to the diazaspiro core in 13/14 .
- Urea vs. Alternative Linkers: The urea group’s hydrogen-bonding capacity may favor target engagement over the diketopiperazine in 13/14 or the cyano group in 10g/11g .
Biological Activity
1-(4-Chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea, with the CAS number 900006-56-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁ClN₂O₃
- Molecular Weight : 324.80 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.
Pharmacological Effects
- Anti-inflammatory Activity :
- Anticancer Potential :
The mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Soluble Epoxide Hydrolase (sEH) Inhibition :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
